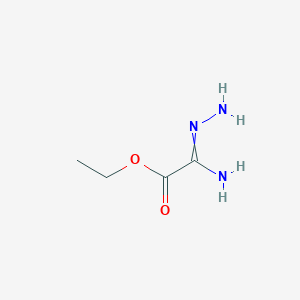

Iminohydrazinoacetic acid ethyl ester

概要

説明

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are derived from carboxylic acids and alcohols . They are often responsible for the pleasant, sometimes fruity, fragrances of some natural products .

Synthesis Analysis

Esters can be synthesized through a process known as esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .Molecular Structure Analysis

Esters have a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The R groups represent any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a number of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . For example, the hydrolysis of an ester under acidic or basic conditions can yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters are often characterized by pleasant smells. They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water .科学的研究の応用

Biomedical Applications of Hyaluronan Esters

Hyaluronan derivatives, such as ethyl and benzyl hyaluronan esters, have been developed for various clinical applications due to their biocompatible and degradable properties. These materials, obtained through the chemical modification of hyaluronan, show promise in numerous clinical applications, from tissue engineering to drug delivery systems. The type and extent of esterification significantly influence their biological properties, offering a spectrum of polymers with varied physico-chemical characteristics (Campoccia et al., 1998).

Ethyl Esters in Food and Beverages

Ethyl carbamate, or urethane, the ethyl ester of carbamic acid, has been identified in fermented foods and beverages. It is considered genotoxic and carcinogenic, highlighting the importance of monitoring and controlling its levels in consumables. This research emphasizes the significance of understanding the chemical pathways and potential health impacts of esters present in food and beverage products (Weber & Sharypov, 2009).

Ester Formation by Yeasts

Research on the production of ethyl acetate by yeasts offers insights into the biological processes involving esterification, which might be relevant when considering the metabolic pathways and industrial applications of compounds like Iminohydrazinoacetic acid ethyl ester. Yeasts can produce organic esters, such as ethyl acetate, under specific conditions, which are used in the food industry for flavoring and preservation purposes (Tabachnick & Joslyn, 1953).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-amino-2-hydrazinylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVVZLIWUIPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iminohydrazinoacetic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

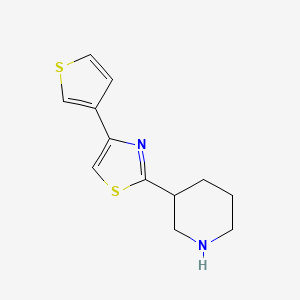

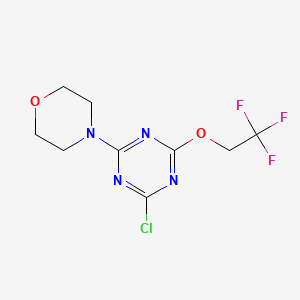

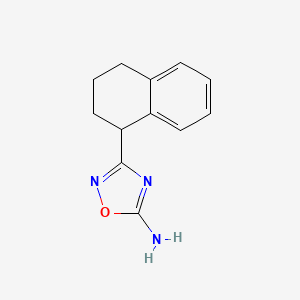

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)

amine](/img/structure/B1454108.png)